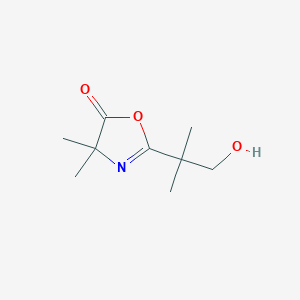

2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5(4H)-one

Description

2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5(4H)-one is a substituted oxazolone derivative characterized by a 1,3-oxazol-5(4H)-one core. Key structural features include:

- 2-(1-Hydroxy-2-methylpropan-2-yl) group: The hydroxy-isopropyl substituent at the 2-position introduces hydrogen-bonding capability, distinguishing it from simpler alkyl or aryl analogs. This group may enhance solubility in polar solvents and influence reactivity in nucleophilic or catalytic processes .

Oxazolones are versatile intermediates in organic synthesis, with applications in peptide synthesis, agrochemicals, and materials science .

Properties

CAS No. |

650625-35-7 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-(1-hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C9H15NO3/c1-8(2,5-11)6-10-9(3,4)7(12)13-6/h11H,5H2,1-4H3 |

InChI Key |

QTAIZKOINZHSRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)OC(=N1)C(C)(C)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethyl-1,3-dioxolane-4,5-dione under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring.

Industrial Production Methods

In industrial settings, the production of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The oxazolone ring can be reduced to form an amine.

Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Formation of 2-(1-Keto-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one.

Reduction: Formation of 2-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one.

Substitution: Formation of various substituted oxazolones depending on the substituent introduced.

Scientific Research Applications

2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is utilized in a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the development of polymers and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazolone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxazol-5(4H)-one Derivatives

Table 1: Structural and Functional Comparison of Selected Oxazol-5(4H)-one Derivatives

Structural and Electronic Effects

- Hydroxy vs. Aryl/Alkyl Substituents: The hydroxy group in the target compound introduces hydrogen-bond donor capacity, unlike analogs with methyl () or phenyl groups (). This enhances interactions in biological systems or supramolecular assemblies .

- Benzylidene Derivatives: Compounds like 4-(4-dimethylaminobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one () exhibit extended conjugation, leading to redshifted UV-Vis absorption. The target compound lacks such conjugation, limiting photophysical applications but favoring stability in acidic/basic conditions .

- Steric Effects : The 4,4-dimethyl groups in the target compound and ’s vinyl analog reduce ring strain compared to benzylidene derivatives (e.g., ), which may improve thermal stability .

Physical and Spectral Properties

- Melting Points and Solubility: Hydroxy-substituted oxazolones (target compound) are expected to have higher melting points and better aqueous solubility than nonpolar analogs like 2-methyl-4-(thiophen-2-yl) derivatives (). For example, 4-(4-dimethylaminobenzylidene)-2-phenyl oxazolone () melts at ~200°C, while the target compound’s hydroxy group may push this higher .

- Spectral Data :

Biological Activity

2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5(4H)-one, with the CAS number 650625-35-7, is a member of the oxazolones class, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, including analgesic, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its potential applications in medicine.

The molecular formula of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5(4H)-one is , with a molecular weight of 185.22 g/mol. The structure includes a hydroxyl group and a dimethyl substitution on the oxazole ring, which may influence its biological interactions.

Analgesic and Anti-inflammatory Effects

Research has indicated that oxazolones can exhibit significant analgesic and anti-inflammatory activities. A study highlighted that derivatives of oxazolones demonstrated effectiveness in reducing pain responses in animal models through mechanisms involving the inhibition of cyclooxygenase enzymes (COX) and transient receptor potential channels (TRPV1) .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Analgesic | Inhibition of COX enzymes | |

| Anti-inflammatory | Modulation of TRPV1 channel | |

| Antimicrobial | Broad-spectrum activity against various pathogens |

Antimicrobial Activity

The antimicrobial properties of oxazolones have been documented, indicating efficacy against a variety of bacterial and fungal strains. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Study on Analgesic Activity

A notable study investigated the analgesic effects of various oxazolone derivatives, including 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5(4H)-one. The study utilized both the writhing test and the hot plate test to assess pain relief in mice. Results showed that compounds with specific substitutions on the oxazole ring exhibited enhanced analgesic effects compared to controls .

Toxicological Assessment

In assessing the safety profile of this compound, acute toxicity tests were performed according to OECD guidelines. The results indicated a low toxicity profile with no significant adverse effects observed in histopathological examinations of preserved organs from treated mice . This suggests a favorable therapeutic index for further development.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5(4H)-one against various biological targets involved in pain and inflammation. The results indicated a strong binding affinity towards COX enzymes and TRPV channels, supporting its potential as an analgesic agent .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.